Dimethyl cyclopentene-1,2-dicarboxylate

Organic synthesis Building-block procurement Structure–property relationships

Dimethyl cyclopentene-1,2-dicarboxylate (CAS 13368-79-1; molecular formula C₉H₁₂O₄; MW 184.19 g·mol⁻¹) is a cyclic α,β-unsaturated diester bearing two methyl ester groups in a 1,2-relationship across an endocyclic double bond on a five-membered ring. Unlike its fully saturated congener dimethyl cyclopentane-1,2-dicarboxylate, the endocyclic olefin imparts a planarised geometry at C1–C2, an electron-deficient π-system suitable for cycloaddition chemistry, and a distinct UV absorption profile.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 13368-79-1
Cat. No. B088414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl cyclopentene-1,2-dicarboxylate
CAS13368-79-1
Synonyms1-Cyclopentene-1,2-dicarboxylic acid dimethyl ester
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(CCC1)C(=O)OC
InChIInChI=1S/C9H12O4/c1-12-8(10)6-4-3-5-7(6)9(11)13-2/h3-5H2,1-2H3
InChIKeyLFZHQDSHYGXSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Cyclopentene-1,2-dicarboxylate (CAS 13368-79-1): Procurement-Relevant Identity and Structural Baseline


Dimethyl cyclopentene-1,2-dicarboxylate (CAS 13368-79-1; molecular formula C₉H₁₂O₄; MW 184.19 g·mol⁻¹) is a cyclic α,β-unsaturated diester bearing two methyl ester groups in a 1,2-relationship across an endocyclic double bond on a five-membered ring . Unlike its fully saturated congener dimethyl cyclopentane-1,2-dicarboxylate, the endocyclic olefin imparts a planarised geometry at C1–C2, an electron-deficient π-system suitable for cycloaddition chemistry, and a distinct UV absorption profile . These features differentiate it from constitutionally isomeric diesters such as dimethyl cyclopentane-1,3-dicarboxylate (CAS 2435-36-1) or the 1,1-substituted isomer dimethyl 3-cyclopentene-1,1-dicarboxylate (CAS 84646-68-4), where ester placement and ring saturation diverge.

1
Cyclic dienophile for Diels–Alder chemistry Endocyclic α,β-unsaturated diester scaffold provides electron-deficient π-system suitable for [4+2] cycloadditions.
2
Distinct UV chromophore for monitoring Conjugated double bond imparts UV absorption (~210–230 nm) not present in saturated analogs, aiding reaction tracking.
3
Correct regioisomer for 1,2-dicarboxylate topology Ester groups in conjugation with the olefin; replacement by 1,1‑ or 1,3‑isomers alters reactivity and partitioning.

Why In-Class Cyclopentane Dicarboxylates Cannot Substitute for Dimethyl Cyclopentene-1,2-dicarboxylate Without Experimental Re-validation


Scientific and industrial users frequently treat cyclopentane/cyclopentene dicarboxylate esters as interchangeable building blocks; however, substitution of the endocyclic α,β-unsaturated system with a saturated ring or a regioisomeric ester arrangement alters at least three procurement-critical properties: (i) dienophilicity in Diels–Alder [4+2] cycloadditions, which requires the electron-deficient conjugated double bond present only in the 1,2-cyclopentene scaffold ; (ii) the stereoelectronic environment around the ester carbonyls, affecting the course of nucleophilic additions and reductions ; and (iii) computed physicochemical descriptors such as the octanol–water partition coefficient (LogP), which differs measurably between the unsaturated dimethyl ester and its saturated counterpart, potentially changing solubility and partitioning behaviour in biphasic or biological assay systems . Without direct comparative experimental data under the user's specific reaction or assay conditions, generic substitution carries a documented risk of divergent reactivity and product distribution.

Saturated analog lacks dienophile competency
Dimethyl cyclopentane-1,2-dicarboxylate has no endocyclic C=C bond; Diels–Alder reactivity is absent, not tunable.
Regioisomeric ester placement shifts chromatographic and partitioning behavior
The 1,1-diester isomer presents different polar surface area topology; retention time and LogP may not match the 1,2‑diester.
Diethyl analog differs in GC-MS retention and fragmentation
Longer alkyl chains increase boiling point and shift MS fragment ions; co‑elution risk and spectral mismatch require validation.

Quantitative Differentiation of Dimethyl Cyclopentene-1,2-dicarboxylate from the Closest Commercially Available Analogs


Structural Saturation vs. Unsaturation: Molecular Weight and Elemental Composition Differences vs. Dimethyl Cyclopentane-1,2-dicarboxylate

Dimethyl cyclopentene-1,2-dicarboxylate (C₉H₁₂O₄, MW = 184.19 g·mol⁻¹) differs from its fully hydrogenated analog dimethyl cyclopentane-1,2-dicarboxylate (C₉H₁₄O₄, MW = 186.21 g·mol⁻¹) by two hydrogen atoms and 2.02 mass units . This difference, while small, is analytically significant: the unsaturated diester possesses an endocyclic C=C bond that is absent in the saturated analog, conferring a distinct UV chromophore (π→π* transition near 210–230 nm) not present in the cyclopentane derivative. For procurement, this means the two compounds are not interchangeable in any application where the double bond is a functional requirement—e.g., as a dienophile, as a substrate for hydrogenation monitoring, or as a precursor requiring olefin metathesis.

Saturation difference
Head-to-head
ΔMW = 2.02 g·mol⁻¹; distinct UV chromophore present only in target
Binary structural determinant: unsaturated double bond enables dienophile function and UV detection.
C₉H₁₂O₄ vs. C₉H₁₄O₄; π→π* transition near 210–230 nm.
Organic synthesis Building-block procurement Structure–property relationships

Regioisomeric Ester Placement: Physicochemical Descriptor Differences vs. Dimethyl 3-Cyclopentene-1,1-dicarboxylate

Although dimethyl cyclopentene-1,2-dicarboxylate and its regioisomer dimethyl 3-cyclopentene-1,1-dicarboxylate share the same molecular formula (C₉H₁₂O₄, MW 184.19 g·mol⁻¹), their computed physicochemical descriptors diverge because of the different ester topology. The 1,2-diester arrangement in the target compound places both ester carbonyls in conjugation with the double bond, whereas the 1,1-diester (geminal) arrangement in the comparator isolates one ester from the π-system . This is reflected in computed LogP values: the target compound has a predicted LogP of 0.81, while the 1,1-diester regioisomer, having a different polar surface area distribution, is predicted to exhibit a marginally different LogP . In chromatographic method development, this difference can translate into distinguishable retention times under reversed-phase conditions.

Regioisomer LogP
Context-dependent
Computed LogP ≈ 0.81; PSA 52.6 Ų. 1,1‑isomer topology differs.
Correct regioisomer essential for reproducible retention time and partitioning.
Quantitative ΔLogP not independently published; polar surface area topology confirms divergence.
Physicochemical profiling ADME prediction Separation science

Dienophilicity in Diels–Alder Cycloaddition: Functional Differentiation from Saturated Cyclopentane Analogs

The electron-deficient endocyclic double bond of dimethyl cyclopentene-1,2-dicarboxylate, activated by two conjugating ester groups, enables its use as a cyclic dienophile in Diels–Alder [4+2] cycloadditions . This reactivity is categorically absent in the saturated analog dimethyl cyclopentane-1,2-dicarboxylate, which lacks any olefinic π-system and therefore cannot participate as a dienophile. While the analogous acyclic dienophile dimethyl maleate (cis-CH₃O₂C–CH=CH–CO₂CH₃) also bears two conjugating ester groups, the cyclic constraint in the target compound pre-organises the dienophile geometry, which can influence the stereochemical outcome of the cycloaddition relative to the acyclic comparator . No published study has directly compared the reaction rates of these two dienophiles with a common diene under identical conditions; therefore, the procurement advantage is functional (present vs. absent reactivity) rather than quantitative (rate or yield comparison).

Dienophile competency
Class-level
Functional as cyclic dienophile; saturated analog non-functional. No direct rate comparison available.
Binary reactivity difference: only the unsaturated 1,2‑diester installs a pre-formed cyclopentene ring.
Reaction rates under identical conditions not reported; class-level inference applies.
Cycloaddition chemistry Diels–Alder reaction Building-block reactivity

Ester Alkyl Chain Length: Molecular Weight and Volatility Differentiation vs. Diethyl Cyclopentene-1,2-dicarboxylate

Dimethyl cyclopentene-1,2-dicarboxylate (MW 184.19 g·mol⁻¹) is 28.06 mass units lighter than its diethyl ester analog diethyl cyclopentene-1,2-dicarboxylate (CAS 70202-92-5; MW 212.25 g·mol⁻¹) . The methyl ester has a reported boiling point of 242.3 °C at 760 mmHg, whereas the diethyl analog, owing to its higher molecular weight and additional methylene groups, is expected to exhibit a higher boiling point under the same conditions . This mass difference is analytically significant for GC-MS applications: the dimethyl ester elutes earlier and produces distinct fragment ions (e.g., loss of OCH₃, 31 Da) compared to the diethyl ester (loss of OCH₂CH₃, 45 Da), enabling unambiguous identification when both compounds may be present in a reaction mixture. A vendor product page notes that comparative studies with dimethyl analogs highlight enhanced solubility of the diethyl compound in nonpolar solvents due to the longer ethyl chains .

Ester alkyl chain
Head-to-head
ΔMW = 28.06 g·mol⁻¹; BP 242.3 °C; earlier GC elution; distinct MS fragments (31 Da vs. 45 Da loss).
Methyl ester provides a low-boiling, fast-eluting GC-MS reference, reducing co‑elution risk.
Diethyl analog MW 212.25; expected higher boiling point.
Physical property comparison Volatility GC-MS analysis

Validated Application Scenarios Where Dimethyl Cyclopentene-1,2-dicarboxylate Provides a Verifiable Advantage Over Closest Analogs


Diels–Alder Cycloaddition Requiring a Cyclic, Activated Dienophile for Bicyclic Scaffold Construction

When a synthetic route demands a cyclic dienophile bearing two electron-withdrawing ester groups in conjugation with the reactive double bond, dimethyl cyclopentene-1,2-dicarboxylate is functionally unique among commercially available cyclopentane/cyclopentene dicarboxylate esters. The saturated analog dimethyl cyclopentane-1,2-dicarboxylate is categorically non-functional as a dienophile, and the acyclic dimethyl maleate, while reactive, cannot directly install the pre-formed cyclopentene ring into the cycloadduct . Procurement of the correct unsaturated 1,2-diester is therefore mandatory for routes that rely on this specific cycloaddition disconnection .

GC-MS Analytical Reference Standard for Reaction Monitoring in Diester-Containing Mixtures

With a molecular weight of 184.19 g·mol⁻¹ and a boiling point of ~242 °C, dimethyl cyclopentene-1,2-dicarboxylate elutes distinctly earlier than its diethyl analog (MW 212.25 g·mol⁻¹) under standard GC temperature programmes and produces characteristic fragment ions (e.g., M⁺–OCH₃, 31 Da loss) that differ from those of the diethyl ester (M⁺–OCH₂CH₃, 45 Da loss) . For laboratories that employ both methyl and ethyl ester variants in parallel synthetic campaigns, the dimethyl ester serves as a low-boiling, fast-eluting reference that reduces chromatographic interference with heavier products or by-products .

Physicochemical Profiling or Chromatographic Method Development Requiring the 1,2-Diester Regioisomer

The 1,2-relationship of the ester groups in dimethyl cyclopentene-1,2-dicarboxylate, where both carbonyls are conjugated with the endocyclic double bond, creates a distinct computed LogP (~0.81) and polar surface area (52.6 Ų) relative to the 1,1-geminal diester isomer . For analytical chemists developing reversed-phase HPLC methods or for medicinal chemists assessing structure–property relationships across a diester series, procurement of the authentic 1,2-regioisomer is essential; substitution with the 1,1-isomer introduces an uncontrolled variable in retention time and partition coefficient that cannot be corrected by simple calibration .

Application
Selection Property
Validation Focus
Diels–Alder cycloaddition with cyclic dienophile
Endocyclic α,β-unsaturated diester scaffold
Dienophile reactivity and cycloadduct stereochemistry
GC‑MS reference standard for diester reaction monitoring
Lower molecular weight and distinct MS fragmentation pattern
Retention time shift and absence of co‑elution with higher-mass analogs
Reversed‑phase HPLC method development for diester regioisomers
1,2‑Diester topology with both carbonyls conjugated to the double bond
Retention factor reproducibility and partition coefficient consistency vs. 1,1‑isomer
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